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Compound of Interest

Compound Name: Segetalin C

Cat. No.: B15591425

For Immediate Release

Shanghai, China — December 3, 2025 — In a comprehensive guide tailored for researchers,
scientists, and professionals in drug development, this document provides an in-depth
technical analysis of the spectroscopic data used to elucidate the structure of Segetalin C, a
cyclic heptapeptide with the amino acid sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). This
guide summarizes key quantitative data, details experimental methodologies, and presents a
visual workflow for the structural interpretation process.

Segetalin C belongs to a class of cyclic peptides isolated from the seeds of Vaccaria segetalis.
These compounds have garnered interest in the scientific community for their potential
pharmacological activities. The precise determination of their molecular structure is a
prerequisite for understanding their biological function and for any future drug development
endeavors. The structural elucidation of Segetalin C relies on a combination of modern
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data Summary

The interpretation of spectroscopic data is fundamental to confirming the primary sequence
and cyclic nature of Segetalin C. While a complete, tabulated set of experimental *H and 3C
NMR data for Segetalin C is not readily available in published literature, the structure has been
unequivocally confirmed through these methods. For reference, the analogous data for the

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15591425?utm_src=pdf-interest
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

closely related Segetalin D (Cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-)) provides valuable insight
into the expected spectral characteristics.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular
weight of Segetalin C, confirming its elemental composition.

Parameter Value Reference
Molecular Formula Ca0H51NsO7 [1]
Calculated m/z [M+H]* 770.3985 [1]
Found m/z [M+H]* 770.3904 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms within a
molecule. For a cyclic peptide like Segetalin C, 2D NMR experiments such as COSY
(Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
employed to assign the proton (*H) and carbon (*3C) signals to specific amino acid residues
and to confirm the peptide sequence. Although the explicit chemical shift and coupling constant
data for Segetalin C are not published in a tabulated format, it has been reported that NMR
spectroscopic analysis in deuterated solvents like DMSO-ds or D20 fully corroborates the
amino acid sequence and the cyclic structure of synthetically produced Segetalin C.[2]

For comparative purposes, the 13C NMR data for the closely related Segetalin D in D20 is
presented below. The substitution of a serine residue in Segetalin D for the histidine residue in
Segetalin C would primarily affect the chemical shifts of the carbons within and adjacent to that

residue.

Table 2: 13C NMR Chemical Shifts (8, ppm) for Segetalin D in D20 (150 MHZz)[1]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://beilstein-journals.org/bjoc/content/supplementary/1860-5397-21-202-S1.pdf
https://beilstein-journals.org/bjoc/content/supplementary/1860-5397-21-202-S1.pdf
https://beilstein-journals.org/bjoc/content/supplementary/1860-5397-21-202-S1.pdf
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://www.researchgate.net/publication/398042585_Efficient_solid-phase_synthesis_and_structural_characterization_of_segetalins_A-H_J_and_K
https://www.benchchem.com/product/b15591425?utm_src=pdf-body
https://beilstein-journals.org/bjoc/content/supplementary/1860-5397-21-202-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm)

172.32

171.20

171.09

170.97

169.99

156.54

130.59

128.10

115.59

60.87

56.80

54.68

49.06

43.66

39.21

36.63

31.78

30.24

27.17

22.90

19.80

18.95

17.28

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
procedures. The following sections outline the typical methodologies employed for the analysis
of segetalins.

Sample Preparation: Solid-Phase Peptide Synthesis

Segetalin C for spectroscopic analysis is often obtained via chemical synthesis. A common
method is the Fmoc solid-phase peptide synthesis (SPPS).[1]

e Resin Swelling: The synthesis is initiated on a solid support, typically a resin such as 2-
chlorotrityl chloride resin, which is swelled in a suitable solvent like dichloromethane (DCM).

* Amino Acid Coupling: The C-terminal amino acid (Proline in the case of Segetalin C's linear
precursor) is attached to the resin. Subsequent amino acids are then sequentially coupled to
the growing peptide chain. Each coupling step involves the deprotection of the N-terminal
Fmoc group, followed by the activation and coupling of the next Fmoc-protected amino acid.

o Cleavage from Resin: Once the linear heptapeptide sequence (Gly-Leu-His-Phe-Ala-Phe-
Pro) is assembled, it is cleaved from the resin.

e Cyclization: The linear peptide is then subjected to a cyclization reaction in solution under
high dilution to favor intramolecular cyclization over intermolecular polymerization.

« Purification: The crude cyclic peptide is purified using semi-preparative reverse-phase high-
performance liquid chromatography (RP-HPLC).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is typically performed using an electrospray ionization (ESI) source coupled to
a high-resolution mass analyzer.

o Sample Preparation: A dilute solution of the purified Segetalin C is prepared in a suitable
solvent, often a mixture of acetonitrile and water with a small amount of formic acid to
promote protonation.

« Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
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« lonization: A high voltage is applied to the ESI needle, generating a fine spray of charged
droplets. As the solvent evaporates, protonated molecular ions [M+H]* of Segetalin C are
released into the gas phase.

e Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge
ratio (m/z) is measured with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

o Sample Preparation: A small amount of purified Segetalin C is dissolved in a deuterated
solvent (e.g., DMSO-ds or D20).

o Data Acquisition: A series of 1D (*H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR
experiments are performed. These experiments provide information about:

o

'H NMR: The chemical environment of each proton.

o BBC NMR: The chemical environment of each carbon atom.

o COSY: Correlation between protons that are coupled to each other (typically through 2-3
bonds).

o TOCSY: Correlation between all protons within a spin system (i.e., within an amino acid
residue).

o HSQC: Correlation between protons and their directly attached carbons.

o HMBC: Correlation between protons and carbons that are 2-3 bonds away, which is crucial
for establishing the connectivity between amino acid residues.

o Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation,
phasing, and baseline correction) and analyzed to assign all proton and carbon signals and
to piece together the molecular structure.
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Logical Workflow for Spectroscopic Data
Interpretation

The following diagram illustrates the logical workflow for the structure elucidation of Segetalin

C using spectroscopic data.
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Workflow for Segetalin C structure elucidation.
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This comprehensive approach, integrating chemical synthesis with advanced spectroscopic
techniques, provides a robust framework for the structural determination of Segetalin C and
other complex natural products, paving the way for further investigation into their biological
properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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